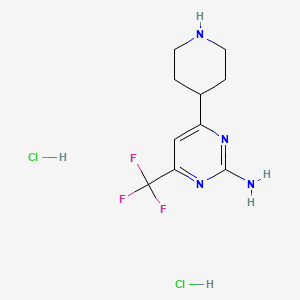

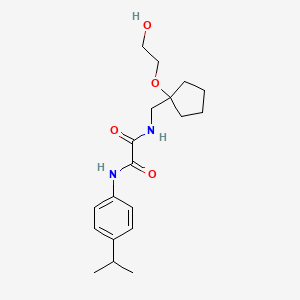

![molecular formula C17H17NO6S B2524539 2-{3-[(苯磺酰基)甲基]-4-硝基苯基}-2-甲基-1,3-二氧戊环 CAS No. 339276-49-2](/img/structure/B2524539.png)

2-{3-[(苯磺酰基)甲基]-4-硝基苯基}-2-甲基-1,3-二氧戊环

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-Methyl-2-(4-nitro-3-((phenylsulfonyl)methyl)phenyl)-1,3-dioxolane is a chemically synthesized molecule that appears to be related to the family of 1,3-dioxolane derivatives. These derivatives are known for their utility in various organic synthesis processes, including the creation of intermediates for pharmaceuticals and agrochemicals. The specific structure of this compound suggests that it may have unique reactivity due to the presence of the nitro group and the phenylsulfonyl moiety.

Synthesis Analysis

The synthesis of related 1,3-dioxolane derivatives typically involves multi-step reactions that may include condensation, reduction, sulfonylation, and halogenation processes. For instance, the synthesis of 1,3-dioxolane-4,5-bis(bromomethyl)-2-phenyl is achieved through benzaldehyde condensation, reduction with AlLiH4, sulfonylation, and bromination with LiBr, starting from tartaric acid and its ester derivatives . Although the specific synthesis route for the compound is not detailed in the provided papers, similar methodologies could potentially be adapted for its creation.

Molecular Structure Analysis

The molecular structure of 1,3-dioxolane derivatives is characterized by a 1,3-dioxolane ring, which is a five-membered cyclic acetal. This ring structure imparts certain stability to the molecule and can influence its reactivity. The presence of a phenyl group and additional functional groups like nitro, sulfonyl, or bromomethyl groups can further modify the chemical behavior of these compounds. The molecular structure analysis would focus on how these substituents affect the electronic distribution and steric hindrance within the molecule, which in turn influences its reactivity and potential applications.

Chemical Reactions Analysis

The reactivity of 1,3-dioxolane derivatives can be quite diverse. For example, 2-(2-Nitroethyl)1,3-dioxolane serves as a reagent for the 3-oxopropyl anion synthon, which is useful in synthesizing jasmonoid and prostaglandin intermediates through nitro-aldol condensation, oxidation, and denitration sequences . Additionally, 2-aryl-1,3-dioxolanes react with nitroacetic ester in the presence of acid catalysts to yield α-nitrocinnamic acids . These reactions highlight the potential of 1,3-dioxolane derivatives to participate in various organic transformations, which could be relevant for the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-dioxolane derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups like nitro or sulfonyl groups can affect the acidity of protons adjacent to these groups, potentially leading to increased reactivity in nucleophilic substitutions or condensation reactions. The steric effects of bulky substituents can also impact the compound's boiling point, solubility, and crystallinity. While the specific properties of 2-Methyl-2-(4-nitro-3-((phenylsulfonyl)methyl)phenyl)-1,3-dioxolane are not provided, analogous compounds in the literature can offer insights into their behavior and potential applications in synthesis .

科学研究应用

分析化学与色谱法

- 应用:

- 气相色谱 (GC): 该化合物的衍生物用于气相色谱分析。例如,Pan 等人 (2005) 开发了一种使用四甲基氢氧化铵 (TMAH) 热解甲基化测定软饮料中苯甲酸的方法,无需特殊预处理 .

光物理学与光电子学

Pan, et al. (2005). Determination of benzoic acid in soft drinks by gas chromatography using tetramethylammonium hydroxide thermolysis methylation. Journal of Chromatography A, 1070(1-2), 265-269. Link

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-[3-(benzenesulfonylmethyl)-4-nitrophenyl]-2-methyl-1,3-dioxolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO6S/c1-17(23-9-10-24-17)14-7-8-16(18(19)20)13(11-14)12-25(21,22)15-5-3-2-4-6-15/h2-8,11H,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKZHCVRXTZXAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=CC(=C(C=C2)[N+](=O)[O-])CS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

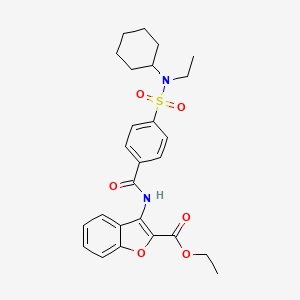

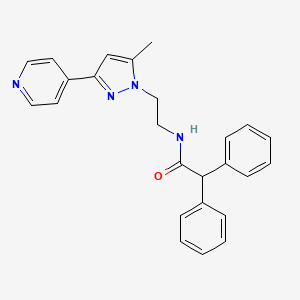

![3-(2,5-dimethoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2524459.png)

![2-[(4-Fluoro-benzenesulfonylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2524461.png)

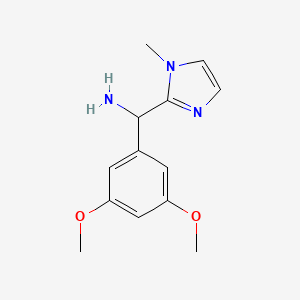

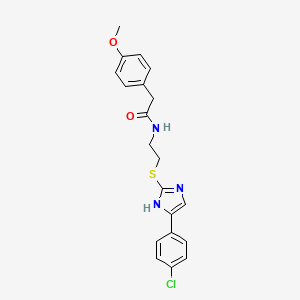

![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B2524464.png)

![5-({5-[(4-Chlorophenyl)methyl]-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl}amino)-2-hydroxybenzoic acid](/img/structure/B2524465.png)

![(3-Fluoro-4-methylphenyl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2524467.png)

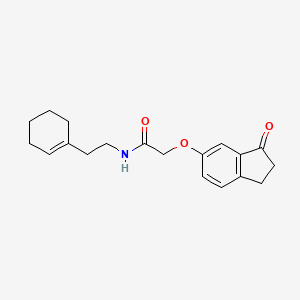

![N-[(1-Benzoylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2524474.png)

![(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2524479.png)